
h-d-glu-otbu
Overview
Description
®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a chiral compound that features an amino group, a tert-butoxy group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is a derivative of glutamic acid , an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Mode of Action
As a derivative of glutamic acid, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine can then undergo further reactions to introduce the carboxylic acid group and other functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of di-tert-butyl dicarbonate and other reagents in controlled environments ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.24 g/mol
- IUPAC Name : (2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- CAS Number : 45125-00-6
The compound features a tert-butoxy group that enhances its stability and reactivity, making it particularly valuable in synthetic chemistry.
Chemistry
H-D-Glu(OtBu)-OH serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:
- Building Block for Peptides : It is utilized in peptide synthesis, particularly for creating D-peptides that are resistant to enzymatic degradation.
Biology
In biological research, H-D-Glu(OtBu)-OH is studied for its role in amino acid metabolism and protein synthesis:
- Enzyme Interaction Studies : The compound aids in understanding enzyme specificity and substrate interactions. Its incorporation into peptide sequences provides insights into metabolic pathways.
Medicine
The compound has potential therapeutic applications due to its ability to modulate biological pathways:
- Drug Development : Research indicates its use in synthesizing D-peptide inhibitors targeting HIV-1 integrase, demonstrating its potential in antiviral drug design.
Industry
In industrial applications, H-D-Glu(OtBu)-OH is utilized for producing specialty chemicals and as an intermediate in various chemical processes:
- Production of Specialty Chemicals : Its unique properties make it suitable for large-scale production processes that require consistent quality and yield.
Case Study 1: Peptide Synthesis for Antiviral Applications
A notable study demonstrated the use of H-D-Glu(OtBu)-OH in synthesizing D-peptides that inhibit HIV-1 integrase. These peptides effectively blocked the enzyme's activity, showcasing the compound's potential as a therapeutic agent against viral infections.
Case Study 2: Enzyme Specificity Research
Research involving H-D-Glu(OtBu)-OH has provided insights into how enzymes recognize and process glutamic acid derivatives. This has implications for understanding metabolic disorders and developing targeted therapies.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid: Unique due to its specific chiral center and tert-butoxy protection.
®-4-Amino-5-(tert-butoxycarbonyl)-5-oxopentanoic acid: Similar structure but with a different protecting group.
®-4-Amino-5-(tert-butyl)-5-oxopentanoic acid: Lacks the tert-butoxy group, leading to different reactivity and properties.
Uniqueness
The uniqueness of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid lies in its combination of functional groups and chiral center, making it a versatile compound for various applications in research and industry .
Biological Activity
H-D-Glu-OtBu, or H-D-Glutamic acid di-tert-butyl ester, is a derivative of glutamic acid that has garnered attention for its potential biological activities and applications in peptide synthesis. This article explores the compound's properties, biological activities, and relevant research findings.
- Chemical Formula : C₁₃H₂₃N₁O₄
- Molecular Weight : Approximately 295.80 g/mol
- Structure : this compound features two tert-butyl ester groups attached to the glutamic acid backbone, enhancing its lipophilicity and stability compared to glutamic acid itself.
Biological Activity
This compound exhibits various biological activities primarily due to its role as a precursor in peptide synthesis. The following sections summarize key findings regarding its biological effects.
Neuroprotective Properties
Research indicates that this compound may exhibit neuroprotective properties , potentially influencing neurotransmitter release due to its structural similarity to naturally occurring neurotransmitters. This characteristic suggests a role in neurodegenerative disease treatment, with studies indicating its potential as an inhibitor of enzymes involved in such conditions .
Interaction with Biological Receptors
The compound's structural modifications can alter its interaction profiles with biological receptors. Studies have shown that this compound interacts favorably with various nucleophiles and electrophiles, facilitating multiple synthetic pathways. This property is critical for the development of tailored drug designs targeting specific biological pathways .
Applications in Peptide Synthesis
This compound serves as a vital building block in peptide synthesis, allowing for the creation of bioactive peptides with potential therapeutic applications. The synthesis typically involves the following steps:
- Protection of Functional Groups : The tert-butyl groups protect the amino group during synthesis.
- Coupling Reactions : this compound can undergo condensation reactions with amines and carboxylic acids to form peptide bonds.
- Deprotection : Hydrolysis under acidic or basic conditions releases the tert-butyl groups, regenerating glutamic acid.
This method allows for high yields and purity, making it suitable for laboratory and industrial applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : A study demonstrated that derivatives of glutamic acid, including this compound, are involved in various metabolic pathways crucial for protein synthesis. The research highlighted its potential role in modulating metabolic processes related to neuroprotection .
- Study 2 : Another investigation focused on the interaction of this compound with metal salts and organic reagents, indicating its versatility in synthetic chemistry and potential implications for drug development .
Comparative Analysis
The following table summarizes compounds structurally similar to this compound and their respective properties:
Compound Name | CAS Number | Similarity |
---|---|---|
(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 172793-31-6 | 1.00 |
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | 34582-33-7 | 1.00 |
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate | 16948-36-0 | 1.00 |
(R)-tert-Butyl 2-amino-4-methylpentanoate | 13081-32-8 | 0.98 |
These compounds differ mainly in their side chain configurations and functional group placements but retain similar core structures that influence their reactivity and biological properties.
Properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427163 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25456-76-2 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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